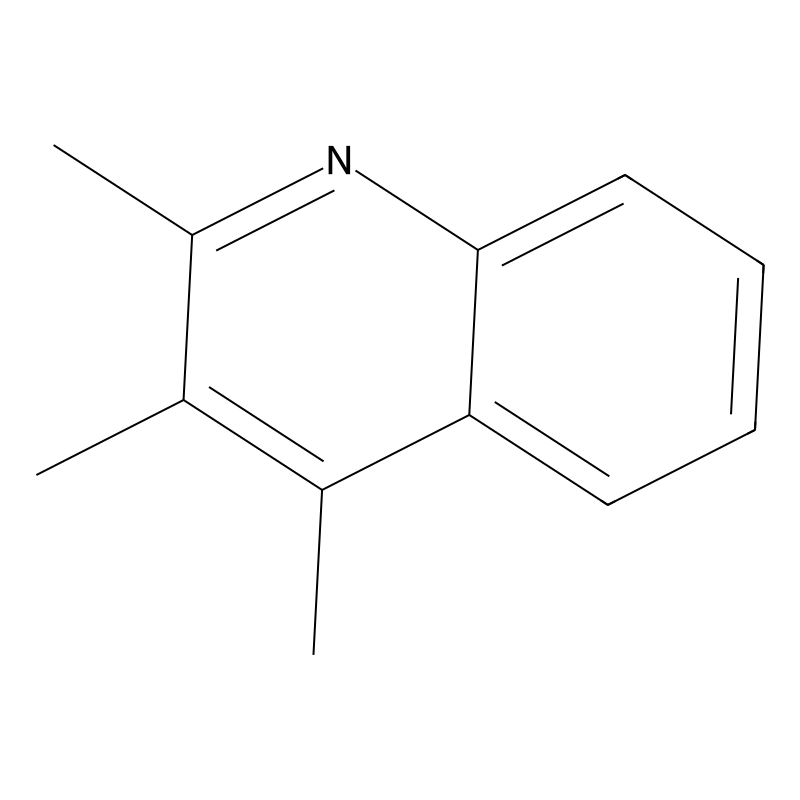

2,3,4-Trimethylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physical and Chemical Properties

- TMQ exists as a pale brown liquid at room temperature Source: PubChem: .

- It exhibits low viscosity and a distinct odor Source: Smolecule: https://www.smolecule.com/products/s3721718.

- TMQ has a high boiling point (267 °C) and good thermal stability Source: Smolecule: https://www.smolecule.com/products/s3721718.

- The compound is soluble in most organic solvents but insoluble in water Source: Smolecule: https://www.smolecule.com/products/s3721718.

2,3,4-Trimethylquinoline is an organic compound with the molecular formula C₁₂H₁₃N. It belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The compound features three methyl groups located at the 2, 3, and 4 positions of the quinoline skeleton, which significantly influences its chemical properties and biological activities. This compound is recognized for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

- Oxidation: This compound can be oxidized to form various quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can modify the electronic properties of the molecule, potentially enhancing its reactivity.

- Reduction: Reduction processes can convert 2,3,4-trimethylquinoline into more saturated derivatives. Catalytic hydrogenation is a common method employed for this purpose, typically using palladium on carbon as a catalyst under hydrogen gas conditions.

- Electrophilic Substitution: The presence of electron-donating methyl groups allows for electrophilic substitution reactions at the aromatic ring. This can lead to the formation of various substituted derivatives, expanding the versatility of the compound in synthetic chemistry.

2,3,4-Trimethylquinoline exhibits notable biological activities:

- Antioxidant Properties: Research indicates that this compound enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing oxidative stress. This property is particularly significant in preventing cellular damage from free radicals .

- Neuroprotective Effects: Studies suggest that 2,3,4-trimethylquinoline may offer neuroprotective benefits by normalizing chaperone activity and suppressing apoptosis in neuronal cells. This makes it a candidate for further investigation in neurodegenerative disease therapies.

- Anti-inflammatory Activity: The compound has been shown to reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

The synthesis of 2,3,4-trimethylquinoline can be achieved through several methods:

- Friedlander Synthesis: This classic method involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst to form quinoline derivatives.

- Cyclization Reactions: The cyclization of appropriate precursors under specific conditions can yield 2,3,4-trimethylquinoline. For instance, starting from 2-methyl-3-formylpyridine and subjecting it to cyclization conditions can lead to the desired product.

- Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation of related quinoline derivatives can also produce 2,3,4-trimethylquinoline effectively under controlled conditions.

2,3,4-Trimethylquinoline finds applications across various domains:

- Pharmaceuticals: Its biological activities make it a candidate for drug development aimed at treating oxidative stress-related diseases and neurodegenerative disorders.

- Agrochemicals: The compound may be utilized in developing pesticides or herbicides due to its potential bioactivity against pests.

- Materials Science: As a building block in organic synthesis, it can contribute to creating novel materials with specific properties .

Interaction studies involving 2,3,4-trimethylquinoline focus on its behavior with biological macromolecules:

- Protein Binding Studies: Investigating how this compound interacts with proteins can reveal insights into its mechanism of action and potential therapeutic applications.

- Enzyme Inhibition Assays: Evaluating its effect on various enzymes involved in metabolic pathways helps assess its pharmacological potential.

These studies are crucial for understanding how 2,3,4-trimethylquinoline could be utilized effectively in therapeutic contexts .

Several compounds share structural similarities with 2,3,4-trimethylquinoline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2-Dihydroquinoline | Less substituted derivative | Exhibits different reactivity patterns |

| 2-Methylquinoline | Contains one methyl group | Less potent antioxidant activity compared to 2,3,4-trimethylquinoline |

| 2,4-Dimethylquinoline | Two methyl groups | Different biological activities due to substitution |

| 6-Methoxyquinoline | Methoxy group at position six | Enhanced solubility and altered biological properties |

| Phenothiazinium Derivatives | Contains sulfur and nitrogen | Known for photosensitization and antimicrobial activity |

The uniqueness of 2,3,4-trimethylquinoline lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its enhanced stability and reactivity make it valuable in diverse research and industrial applications.